N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline
Overview
Description
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (NBBF) is a heterocyclic organic compound that has been used in many scientific research applications. It is a versatile reagent used in organic synthesis and is highly reactive. NBBF has been used in many scientific applications, including biochemical, physiological, and lab experiments. The purpose of
Scientific Research Applications
Crystal Structure Analysis : The study of the crystal structure of similar compounds reveals details about molecular packing and interactions, which are crucial in materials science and molecular design (Gowda et al., 2000).
Organic Synthesis Applications : N-benzyl-4-fluoroaniline, a related compound, is significant in organic syntheses, especially in protecting functional groups and avoiding undesired side reactions (Hwang et al., 2016).
Potential in Alzheimer's Disease Research : Certain fluorinated anilines are explored as positron emission tomography (PET) probes for detecting Alzheimer's disease-related β-amyloid plaques (Cui et al., 2012).
Materials for Electronics : Fluorinated polybenzoxazines, which include similar fluorinated aniline structures, show promise as low-dielectric materials for high-temperature electronics applications (Parveen et al., 2014).
Biological Activity and Bioactivation : The presence of fluorine in anilines influences their bioactivation, with implications in pharmacology and toxicology (Rietjens & Vervoort, 1991).
Anticonvulsant Activity : Substituted benzyloxy compounds demonstrate anticonvulsant activities, with the structure-activity relationship being crucial for pharmaceutical development (Farrar et al., 1993).
Potential in Cancer Research : Some synthesized compounds containing fluorinated anilines exhibit inhibitory effects on enzymes, suggesting possible therapeutic applications (Çelik & Babagil, 2019).
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNBEFDVKWCBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355111 | |
Record name | N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70627-52-0 | |
Record name | 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70627-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methylene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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